molecular formula C10H12ClNOS B3387850 N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide CAS No. 852399-97-4

N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide

Cat. No. B3387850
CAS RN: 852399-97-4
M. Wt: 229.73 g/mol
InChI Key: MKEFYHUSWRZKNZ-UHFFFAOYSA-N
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Description

“N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C10H12ClNOS and a molecular weight of 229.73 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H12ClNOS . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S).

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Research by Craig et al. (2005) demonstrates the application of thien-2-ylmethyl compounds in organic synthesis, specifically in decarboxylative Claisen rearrangement reactions. These reactions facilitate the production of 2,3-disubstituted heteroaromatic products, showcasing the utility of such compounds in synthesizing complex aromatic structures (Craig, King, Kley, & Mountford, 2005).

Acid Catalyzed Heterolysis and Amide Bond Cleavage

The study by Rouchaud et al. (2010) explores the acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative, leading to the cleavage of amide bonds. This research underscores the reactivity of N-(thien-2-ylmethyl)acetamide derivatives under acid catalysis, contributing to the understanding of their chemical behavior in synthetic pathways (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010).

Synthesis and Biological Activity of Substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides

Dotsenko et al. (2019) reported on the synthesis and biological activity of substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides. These compounds were found to have significant herbicide antidote properties, showcasing their potential in agricultural applications. The study highlights the importance of structural modification on the bioactivity of N-(thien-2-ylmethyl)acetamide derivatives (Dotsenko, Buryi, Lukina, Stolyarova, Aksenov, Aksenova, Strelkov, & Dyadyuchenko, 2019).

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides, such as acetochlor and butachlor, which share structural similarities with N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide. This study provides insights into the metabolic pathways of these compounds in human and rat liver microsomes, contributing to the understanding of their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

New Metal Complexes of N2S2 Tetradentate Ligands

Al-jeboori et al. (2010) synthesized new tetradentate ligands based on chloro-N-(pyridin-2-ylmethyl)acetamide derivatives, highlighting their potential in forming metal complexes with various geometries. This research extends the application of such compounds to the field of coordination chemistry, where they serve as ligands for the synthesis of metal complexes with potential catalytic, magnetic, and optical properties (Al-jeboori, Al-Tawel, & Ahmad, 2010).

properties

IUPAC Name

2-chloro-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-2-5-12(10(13)7-11)8-9-4-3-6-14-9/h2-4,6H,1,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEFYHUSWRZKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CS1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212542
Record name 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852399-97-4
Record name 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852399-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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